Cas no 68366-64-3 (Butanoic acid,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester)

Butanoic acid,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester structure
68366-64-3 structure
Productnaam:Butanoic acid,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
CAS-nummer:68366-64-3
MF:C14H26O2
MW:226.355044841766
CID:523102
PubChem ID:11009673

Butanoic acid,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
    • ((1R)-Bornyl)-dimethyl-amin, Hydrochlorid
    • ((1R)-bornyl)-dimethyl-amine, hydrochloride
    • ((1R)-Menthyl)-butyrat
    • ((1R)-menthyl)-butyrate
    • (-)-menthyl butyrate
    • (+-)-endo-N,N-Dimethyl-2-bornanamine hydrochloride
    • (1R)-O-Butyryl-menthol
    • 2-BORNANAMINE, N,N-DIMETHYL-, HYDROCHLORIDE, endo-(+-)-
    • AC1L1KWJ
    • Buttersaeure-((1R)-menthylester)
    • dimethyl-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)azanium chloride
    • LS-45076
    • menthyl butyrate
    • Menthyl butyrate, (-)-
    • Butanoic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
    • FEMA No. 4524
    • NSC-169242
    • l-5-Methyl-2-(1-methylethyl)- cyclohexyl butyrate
    • n-ButtersA currencyure-l-menthylester
    • Q27231501
    • UNII-02810D014T
    • Butanoic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1R-(1alpha,beta5alpha))-
    • l-Menthyl butyrate
    • BUTANOIC ACID, 5-METHYL-2-(1-METHYLETHYL)CYCLOHEXYL ESTER, (1R-(1.ALPHA.,2.BETA.,5.ALPHA.))-
    • 02810D014T
    • 68366-64-3
    • MENTHYL BUTYRATE, L-
    • Inchi: InChI=1S/C14H26O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h10-13H,5-9H2,1-4H3/t11-,12+,13-/m1/s1
    • InChI-sleutel: PHCRRQSBYWJFBQ-FRRDWIJNSA-N
    • LACHT: CCCC(=O)OC1CC(CCC1C(C)C)C

Berekende eigenschappen

  • Exacte massa: 226.19300
  • Monoisotopische massa: 226.193
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 223
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3A^2
  • XLogP3: 4.4

Experimentele eigenschappen

  • PSA: 26.30000
  • LogboekP: 3.79050

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